2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
Description
Chemical Identity and Structural Features 2-Benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione (CAS: 22931-53-9) is a polycyclic organic compound with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol . The compound features a tetrahydroisoindole core substituted with a benzyl group and three ketone moieties at positions 1, 3, and 3. Key structural attributes include:
- Hydrogen bond acceptors: 3 (oxygen atoms in ketone groups) .
- Rotatable bonds: 2 (from the benzyl substituent) .
- Topological polar surface area (TPSA): 54.4 Ų, indicating moderate polarity .
- Stereochemical ambiguity: Conflicting reports exist regarding stereocenters. notes 2 undefined stereocenters, while specifies 0 defined stereocenters, suggesting discrepancies in structural characterization across sources .
Properties
IUPAC Name |
2-benzyl-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGBOFYZGZBPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386394 | |
| Record name | 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22931-53-9 | |
| Record name | 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione, also known by its CAS number 22931-53-9, is a compound with a molecular formula of C15H15NO3 and a molecular weight of approximately 257.28 g/mol. This compound belongs to the isoindole family and has garnered interest in various biological applications due to its unique structural properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| CAS Number | 22931-53-9 |
| Synonyms | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Neuroprotective Activity : Preliminary research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
- Antioxidant Activity : In a study conducted on human cell lines, this compound demonstrated significant reduction in reactive oxygen species (ROS) levels. The compound's ability to enhance the activity of endogenous antioxidant enzymes was noted as a key mechanism .
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly decreased the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating conditions characterized by chronic inflammation .
- Neuroprotection : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss. The compound appeared to modulate pathways related to neuroinflammation and apoptosis .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Scientific Research Applications
Biological Activities
Research has indicated that 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione exhibits several biological activities:
- Antioxidant Properties: The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity: Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Neuroprotective Effects: Preliminary research indicates that this compound may protect neuronal cells from damage, making it a candidate for further investigation in neurodegenerative diseases.
Cancer Research
Recent studies have explored the use of this compound in cancer therapy. The compound's ability to inhibit specific pathways involved in tumor growth has been documented.
Case Study:
A study demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer by targeting the JNK signaling pathway .
Neurological Disorders
The neuroprotective properties of this compound suggest its potential application in treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Study:
In vitro studies showed that this compound could reduce apoptosis in neuronal cells exposed to neurotoxic agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Below is a systematic comparison:
Core Structural Analogues
Tetrahydroisoindole Triones Without Benzyl Substituents
Hypothetical analogues lacking the benzyl group (e.g., tetrahydro-1H-isoindole-1,3,5-trione) would exhibit:
- Reduced molecular weight : ~170–180 g/mol (approximated by removing the benzyl group’s contribution, C₇H₇).
- Lower lipophilicity: The benzyl group in 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione enhances hydrophobicity, as evidenced by its TPSA of 54.4 Ų versus <50 Ų for non-benzylated variants.
- Fewer rotatable bonds : 0–1 vs. 2 in the benzyl derivative .
Benzylated Isoindole Diones
Compounds with fewer ketone groups (e.g., 2-benzyltetrahydro-1H-isoindole-1,3-dione) would differ in:
Functional Analogues in Medicinal Chemistry
Pyrrolidine-2,4-dione Derivatives
Pyrrolidine diones (e.g., thalidomide analogues) share ketone-rich cores but lack the fused bicyclic structure of isoindole triones. Key differences include:
- Ring strain : The isoindole trione’s bicyclic system imposes greater conformational rigidity.
- Synthetic accessibility : Isoindole triones require multi-step annulation, whereas pyrrolidine diones are simpler to derivatize.
Benzodiazepine-based Tricyclics
Compounds like clotiazepam incorporate benzyl-like aryl groups but prioritize nitrogen-rich heterocycles for CNS activity. Contrasts include:
- Pharmacokinetics : The isoindole trione’s ketone groups may reduce blood-brain barrier permeability compared to benzodiazepines.
Data Tables
Table 1: Key Properties of this compound vs. Hypothetical Analogues
Research Implications and Limitations
The absence of direct experimental comparisons in the provided evidence underscores the need for targeted studies on:
- Stereochemical resolution : Clarifying conflicting reports on stereocenters via X-ray crystallography .
This analysis highlights the compound’s uniqueness among tricyclic ketone derivatives while identifying gaps in comparative pharmacological data.
Preparation Methods
General Synthetic Approach
The synthesis of 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione typically involves:
- Starting materials: Phthalimide derivatives or isoindoline precursors.
- Key reaction: Introduction of the benzyl group at the 2-position via nucleophilic substitution or alkylation.
- Cyclization: Formation of the tetrahydro-isoindole ring system through intramolecular cyclization or reduction steps.
- Oxidation state control: Ensuring the trione (three keto groups) functionality is maintained or introduced by selective oxidation.
Detailed Preparation Routes
Alkylation of Isoindoline-1,3,5-trione Precursors
One common method is the alkylation of isoindoline-1,3,5-trione precursors with benzyl halides under basic conditions. This reaction typically proceeds as follows:
- Step 1: Deprotonation of the nitrogen or adjacent carbon in the isoindoline-1,3,5-trione precursor using a strong base such as sodium hydride or potassium carbonate.
- Step 2: Nucleophilic substitution with benzyl bromide or benzyl chloride, yielding the 2-benzyl-substituted intermediate.
- Step 3: Cyclization or rearrangement under controlled heating or catalysis to form the tetrahydro-isoindole ring system.
This method allows for good regioselectivity and yield of the desired 2-substituted product.
Cyclization of Phthalimide Derivatives
Alternatively, starting from phthalimide derivatives:
- Step 1: Reaction of phthalimide with benzylamine or benzyl-containing nucleophiles.
- Step 2: Reduction or hydrogenation to partially saturate the isoindole ring system, forming the tetrahydro structure.
- Step 3: Oxidation or rearrangement to achieve the trione functionality at the 1,3,5-positions.
This approach leverages the reactivity of phthalimides and allows incorporation of the benzyl group via amine substitution.
Reductive Cyclization and Functional Group Transformations
Some synthetic routes involve:
- Reductive cyclization: Using reducing agents such as sodium borohydride or catalytic hydrogenation to convert isoindole precursors to tetrahydro derivatives.
- Functional group modification: Subsequent oxidation steps to introduce or maintain the keto groups at the 1,3,5-positions, often using oxidants like KMnO4 or chromium-based reagents.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Deprotonation | NaH, K2CO3 in DMF or THF | Formation of nucleophile | Quantitative |
| Benzylation | Benzyl bromide, reflux | 2-Benzyl substitution | 70-85% |
| Cyclization | Heating or acid catalysis | Ring closure to tetrahydro-isoindole | 60-75% |
| Reduction (if applicable) | NaBH4 or H2/Pd-C | Partial saturation of ring | 80-90% |
| Oxidation | KMnO4, CrO3 or PCC | Formation of trione groups | 65-80% |
Note: Specific yields depend on reaction scale, purity of reagents, and reaction optimization.
Analytical Characterization Supporting Preparation
Synthesized this compound compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR confirm the benzyl substitution and ring saturation.
- Fourier Transform Infrared Spectroscopy (FT-IR): Identification of keto groups (C=O stretching around 1700 cm⁻¹).
- Mass Spectrometry (ESI-MS): Molecular ion peak confirming molecular weight (~257 g/mol).
- Melting Point Analysis: Consistent with literature values for purity assessment.
These techniques validate the successful synthesis and purity of the compound.
Research Findings and Optimization Notes
- The benzylation step is critical for regioselectivity; using benzyl halides with controlled stoichiometry prevents over-alkylation.
- Cyclization efficiency improves under acidic conditions or with Lewis acid catalysts.
- Reduction steps must be carefully controlled to avoid over-reduction, which may lead to loss of keto functionalities.
- Oxidation to achieve the trione structure requires mild conditions to prevent ring cleavage.
- Recent studies on related isoindole-1,3-dione derivatives suggest that linker length and substituent modifications on the benzyl group can influence biological activity, indirectly affecting synthetic route choices for functional group tolerance.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Isoindoline | Isoindoline-1,3,5-trione | Benzyl bromide, NaH/K2CO3 | High regioselectivity, good yields | Requires strong base, moisture sensitive |
| Phthalimide Derivative Route | Phthalimide, Benzylamine | Reducing agents, oxidants | Uses readily available precursors | Multi-step, moderate yields |
| Reductive Cyclization | Isoindole precursors | NaBH4, H2/Pd-C | Efficient ring saturation | Over-reduction risk |
| Oxidation for Trione | Partially saturated intermediates | KMnO4, CrO3, PCC | Introduces keto groups | Harsh conditions may degrade product |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione?
- Methodology : A common approach involves multi-step condensation reactions, such as the coupling of isoindole precursors with benzyl derivatives under anhydrous conditions. For example, analogous syntheses of trione derivatives employ reagents like 1,2-diaminoanthraquinone (1,2-DAAQ) and benzoyl chloride derivatives in polar aprotic solvents (e.g., DMF), with reaction optimization at 80–100°C for 12–24 hours. Yield optimization typically requires inert atmospheres (N₂/Ar) and stoichiometric control .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H-NMR in DMSO-d₆ to identify aromatic protons (δ 6.88–8.33 ppm) and substituent environments (e.g., benzyl methylene protons at δ 3.48–3.81 ppm) .
- IR Spectroscopy : Detect carbonyl stretching vibrations (C=O) at 1640–1698 cm⁻¹ and NH/OH stretches at 3253–3436 cm⁻¹ .
- Mass Spectrometry (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 619) and fragmentation patterns (e.g., loss of H₂O at m/z 601) .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodology : While specific hazard data for this compound is limited, general guidelines for isoindole derivatives include:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis or oxidation.
- Follow institutional protocols for waste disposal, as trione derivatives may generate reactive byproducts .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodology :
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps.
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
Q. How do researchers resolve contradictions in spectral data during characterization?
- Methodology :
- Impurity Analysis : Perform column chromatography (silica gel, hexane/EtOAc gradients) to isolate isomers or byproducts.
- Dynamic NMR : For ambiguous proton environments, conduct variable-temperature NMR to detect conformational exchange.
- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) via single-crystal diffraction, if feasible .
Q. What experimental designs are suitable for assessing biological activity?
- Methodology :
- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.
- Control Experiments : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate specificity .
Q. How can thermal stability under varying conditions be systematically evaluated?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under N₂ or O₂ atmospheres.
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, followed by HPLC purity checks.
- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 2–10) to identify labile functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
